N,N,2-Trimethylpent-1-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethylpent-1-en-3-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a pentene backbone with three methyl groups and an amine group attached, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylpent-1-en-3-amine can be achieved through various methods. One common approach involves the Wittig reaction or Horner-Emmons-Wittig reaction. These reactions typically occur under alkaline conditions in an inert solvent at a controlled temperature . The process involves the reaction of an appropriate alkyl halide with a nitrogen nucleophile, followed by the elimination of extraneous nitrogen substituents to yield the desired amine .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethylpent-1-en-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction typically produces amines or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N,N,2-Trimethylpent-1-en-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N,N,2-Trimethylpent-1-en-3-amine involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form bonds with other molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and an ethyl group attached to the nitrogen atom.
N,N-Dimethylpropylamine: A tertiary amine with two methyl groups and a propyl group attached to the nitrogen atom.
N,N-Dimethylbutylamine: A tertiary amine with two methyl groups and a butyl group attached to the nitrogen atom.
Uniqueness
N,N,2-Trimethylpent-1-en-3-amine is unique due to its specific structure, which includes a pentene backbone and three methyl groups. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
61308-01-8 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N,N,2-trimethylpent-1-en-3-amine |
InChI |
InChI=1S/C8H17N/c1-6-8(7(2)3)9(4)5/h8H,2,6H2,1,3-5H3 |
InChI Key |
WRWNTILGKCGOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.